
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1-[(4-ethylamino)-1,5-dihydro-5-oxo-4H-pyrazol-3-yl]anthracene-9,10-dione sulfonic acid and is commonly referred to as EDAAD.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- involves the conversion of anthracene to 2-anthracenesulfonic acid, followed by the introduction of an amino and ethylamino group at positions 1 and 4 of the anthracene ring system, respectively. The final step involves the reduction of the ketone groups to form the dihydro-9,10-dioxo compound.
Starting Materials
Anthracene, Sulfuric acid, Sodium nitrate, Sodium sulfite, Ammonia, Ethylamine, Sodium borohydride, Acetic acid
Reaction
Anthracene is first sulfonated with sulfuric acid to form 2-anthracenesulfonic acid., The sulfonic acid group is then converted to a nitro group using sodium nitrate and sulfuric acid., The nitro group is reduced to an amino group using sodium sulfite and ammonia., The amino group is then reacted with ethylamine to form the 1-amino-4-(ethylamino) derivative., The ketone groups are reduced to form the dihydro-9,10-dioxo compound using sodium borohydride and acetic acid.
Wirkmechanismus
The mechanism of action of EDAAD is not well understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complex formation leads to a change in the electronic properties of EDAAD, resulting in a change in its fluorescence or redox behavior.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of EDAAD. However, some studies have suggested that EDAAD may have antioxidant and anti-inflammatory properties. It has also been shown to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EDAAD is its high stability and solubility in water, which makes it easy to handle in lab experiments. However, one of the limitations is its relatively low quantum yield, which can make it difficult to detect in some applications.
Zukünftige Richtungen
There are several future directions for the research on EDAAD. One potential area of study is the development of new applications for EDAAD in the fields of electrochemistry, fluorescence sensing, and photocatalysis. Another area of study is the modification of EDAAD to improve its properties, such as its quantum yield and selectivity. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of EDAAD.
Wissenschaftliche Forschungsanwendungen
EDAAD has been extensively studied for its potential applications in various fields, including electrochemistry, fluorescence sensing, and photocatalysis. In electrochemistry, EDAAD has been used as an electrode material for the detection of dopamine and other neurotransmitters. In fluorescence sensing, EDAAD has been used as a probe for the detection of metal ions and other analytes. In photocatalysis, EDAAD has been used as a catalyst for the degradation of organic pollutants.
Eigenschaften
CAS-Nummer |
52373-92-9 |
|---|---|
Produktname |
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- |
Molekularformel |
C16H14N2O5S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-amino-1-(ethylamino)-5,6-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-12(24(21,22)23)15(17)14-9(10)5-3-8-4-6-11(19)16(20)13(8)14/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
QVMFMJICRWNUOS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Kanonische SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



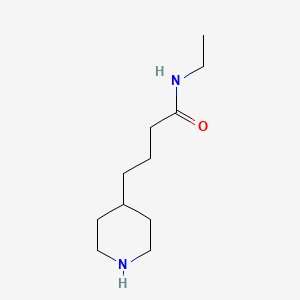
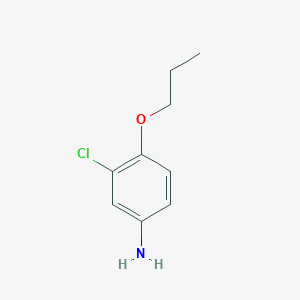
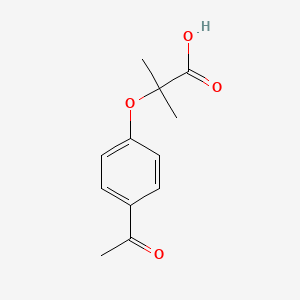
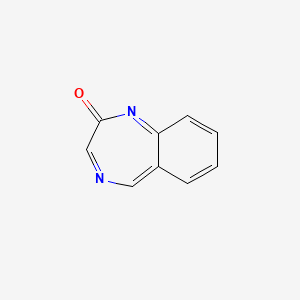
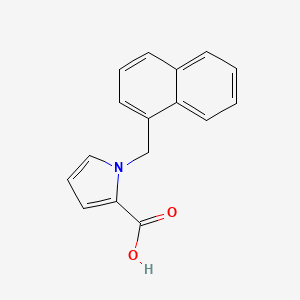
![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)
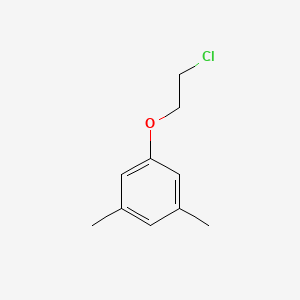
![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)
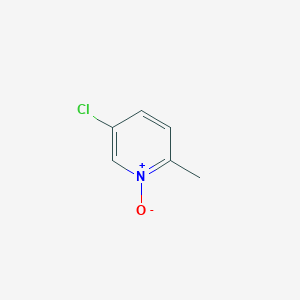

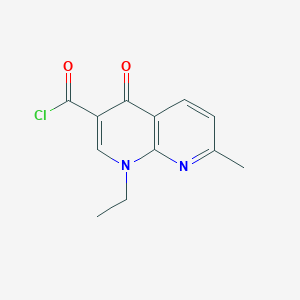
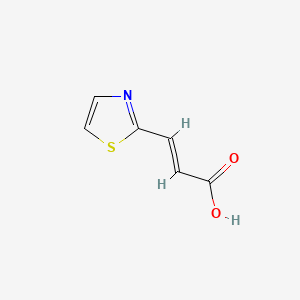
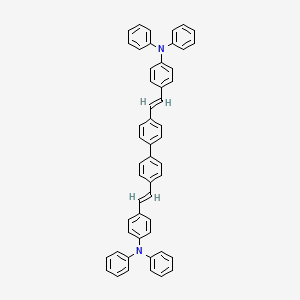
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)